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molecular formula C11H14O5 B1666664 methyl 3-(2,3-dihydroxypropoxy)benzoate CAS No. 67032-33-1

methyl 3-(2,3-dihydroxypropoxy)benzoate

Cat. No. B1666664
M. Wt: 226.23 g/mol
InChI Key: APZIDRCACRTPAG-UHFFFAOYSA-N
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Patent
US06887863B2

Procedure details

A solution of Example 460A (0.3 g, 1.5 mmol), 4-methylmorpholine N-oxide (0.55 g, 4.5 mmol) and osmium tetroxide (4 wt % solution in water 0.1 mL, 0.015 mmol) in 9:1/acetone:water was stirred at room temperature for 48 h. The reaction was quenched with 10% Na2S2O3 and stirred for 15 minutes, extracted with ethyl acetate, washed with brine, dried (Na2SO4), and concentrated to give the title compound.
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.55 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[CH:6]=[C:7]([CH:12]=[CH:13][CH:14]=1)[C:8]([O:10][CH3:11])=[O:9])C=C.C[N+]1([O-])CC[O:19]CC1.[CH3:23][C:24]([CH3:26])=[O:25]>[Os](=O)(=O)(=O)=O.O>[OH:25][CH:24]([CH2:26][OH:19])[CH2:23][O:4][C:5]1[CH:6]=[C:7]([CH:12]=[CH:13][CH:14]=1)[C:8]([O:10][CH3:11])=[O:9]

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
C(C=C)OC=1C=C(C(=O)OC)C=CC1
Name
Quantity
0.55 g
Type
reactant
Smiles
C[N+]1(CCOCC1)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C
Name
Quantity
0.1 mL
Type
catalyst
Smiles
[Os](=O)(=O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with 10% Na2S2O3
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
OC(COC=1C=C(C(=O)OC)C=CC1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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